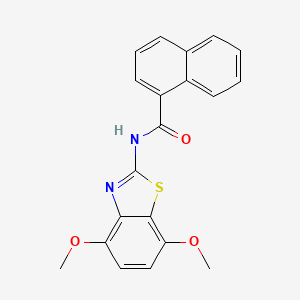

![molecular formula C11H18O4 B2635954 Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate CAS No. 37487-95-9](/img/structure/B2635954.png)

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O4 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . Further details about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical and Chemical Properties Analysis

This compound has a molecular weight of 214.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate serves as an intermediate in the synthesis of complex organic compounds, showcasing its utility in organic chemistry. For instance, its hydrolysis in aqueous dioxane in the presence of hydrogen bromide yields a mixture of cyclopropane-carboxylic acid and ammonium pyrrol-2-olate, while hydrolysis with sulfuric acid leads to nitrogen migration and the formation of cyclopropane-dicarboxamide, a process that highlights its potential in synthesizing nitrogen-containing compounds (Kayukova et al., 2007). Moreover, its reaction with alcohols and ketoximes forms various heterocyclic compounds, demonstrating its versatility as a precursor for synthesizing dihydrofurans and tetrahydro-4H-chromenes, which are significant for medicinal chemistry and material science (Kayukova et al., 1998).

Application in Material Science

In material science, the compound finds applications in the development of new materials with specialized properties. For instance, the cationic curing of mixtures involving this compound and other epoxy resins leads to materials with reduced shrinkage, a desirable property in the fabrication of composites and coatings, indicating its role in improving the mechanical properties of thermosetting polymers (González et al., 2006).

Biological Activity and Corrosion Inhibition

Spirocyclopropane derivatives, including related compounds, have been studied for their biological activities and potential as corrosion inhibitors, showcasing their multifaceted applications beyond mere chemical synthesis. These compounds have demonstrated effectiveness in protecting metals against corrosion in acidic environments, highlighting their potential in industrial applications requiring corrosion resistance (Chafiq et al., 2020).

Propiedades

IUPAC Name |

ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-13-9(12)8-11(15-8)5-6-14-10(2,3)7-11/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGNSLGZDPLOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2(O1)CCOC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)

![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2635882.png)

![2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2635883.png)

![N-cyclopropyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2635884.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)

![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)